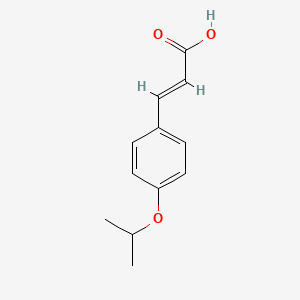

(2E)-3-(4-isopropoxyphenyl)acrylic acid

描述

Positional Significance of (2E)-3-(4-Isopropoxyphenyl)acrylic Acid within Acrylic Acid Chemistry

The chemical architecture of this compound places it within the family of substituted cinnamic acids. The core structure consists of a benzene (B151609) ring, an alkene double bond in the trans (E) configuration, and a carboxylic acid functional group. nih.gov The positional significance of this compound is primarily defined by the substituent on the phenyl ring.

The isopropoxy group (-OCH(CH₃)₂) is located at the para-position (position 4) of the phenyl ring. This position is electronically and sterically significant. Electronically, the oxygen atom of the isopropoxy group can donate electron density to the aromatic ring through resonance, influencing the reactivity of the entire molecule. The nature and position of such substituents are known to play a crucial role in determining the biological efficacy of cinnamic acid derivatives. nih.gov The presence of alkoxy groups, like the isopropoxy group, can modulate properties such as lipophilicity, which in turn affects how the molecule interacts with biological membranes and protein targets. Structure-activity relationship (SAR) studies on various cinnamic acid derivatives consistently show that modifications on the phenyl ring significantly influence their pharmacological profiles. plos.org

The Acrylic Acid Scaffold as a Privileged Structure in Academic Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com These scaffolds serve as versatile templates for designing libraries of compounds, increasing the efficiency of drug discovery. ufrj.br The acrylic acid moiety, particularly as part of the larger cinnamic acid framework, is considered a suitable scaffold or template for designing novel bioactive molecules. nih.gov

The utility of the acrylic acid scaffold stems from its chemical features:

A Carboxylic Acid Group: This group can participate in hydrogen bonding and electrostatic interactions with biological targets.

An α,β-Unsaturated System: The conjugated double bond provides rigidity and specific spatial arrangements for substituents.

A Phenyl Ring: This can be readily functionalized with various substituents to modulate the compound's steric, electronic, and hydrophobic properties, allowing for the fine-tuning of its biological activity. nih.gov

This versatility has enabled researchers to develop a wide range of derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects, validating the status of the acrylic acid scaffold as a privileged structure in drug design. nih.govresearchgate.net

Current Research Trajectories and Scholarly Significance of this compound and Analogues

The scholarly significance of this compound and its analogues lies in their potential as modulators of various biological processes. Research has shown that cinnamic acid derivatives possess a broad spectrum of pharmacological activities. researchgate.net

Current research trajectories for these compounds focus on several key areas:

Anti-inflammatory Activity: Analogues of this compound have been investigated as inhibitors of enzymes involved in the inflammatory cascade. For instance, a study synthesized and evaluated a series of acrylic acid derivatives for their activity as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammation. Notably, a compound featuring a 4-(4-isopropyloxyphenyl)phenyl moiety at the C-2 position of the acrylic acid demonstrated potent and selective COX-2 inhibition. nih.gov

Antioxidant and Hypolipidemic Activities: Cinnamic acid derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. mdpi.com Research has explored how different substituents on the phenyl ring influence this activity. The isopropoxy group, as an electron-donating group, can affect the molecule's ability to stabilize radicals. Studies on related structures have shown significant antioxidant and radical scavenging abilities, as well as the potential to lower triglyceride and total cholesterol levels in hyperlipidemic models. mdpi.com

Antimicrobial and Antifungal Applications: The cinnamic acid scaffold has been used to develop agents with activity against various pathogens. Structure-activity relationship studies have indicated that the substitution pattern on the phenyl ring significantly influences the antifungal activity of cinnamic acid esters. plos.org

Neuroprotective Effects: The antioxidant properties of cinnamic acid derivatives have also led to investigations into their potential for treating neurodegenerative diseases linked to oxidative stress. researchgate.net

The ongoing research into this compound and its analogues highlights their importance as lead compounds in the quest for new therapeutic agents. The ability to systematically modify the acrylic acid scaffold allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFJCCOVYSOPKE-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-97-2, 586960-22-7 | |

| Record name | NSC69099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preclinical Biochemical and Pharmacological Investigations of 2e 3 4 Isopropoxyphenyl Acrylic Acid and Structural Analogues

Enzyme Inhibition Studies of Acrylic Acid Derivatives

Acrylic acid and its derivatives, including the cinnamic acid scaffold, represent a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. These activities often stem from their ability to interact with and inhibit various enzymes involved in key pathological pathways.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. researchgate.net In medicine, this activity is a critical virulence factor for certain pathogens, such as Helicobacter pylori, where it contributes to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. researchgate.net Consequently, the inhibition of urease is a key therapeutic strategy for managing infections caused by ureolytic bacteria. nih.gov

Studies have demonstrated that acrylic acid derivatives can be potent inhibitors of this enzyme. In one investigation, three new acrylic acid analogues isolated from Achillea mellifolium were evaluated for their in-vitro inhibitory activity against jack bean urease. All three compounds demonstrated promising potential, with IC50 values lower than that of the standard inhibitor, thiourea. nih.gov Compound 3 ((2E)-3-(4-isopropoxyphenyl)acrylic acid was not explicitly tested, but a related derivative) was the most potent, exhibiting an IC50 value of 10.46 ± 0.03 µM, followed by compounds 2 (13.71 ± 0.07 µM) and 1 (16.87 ± 0.02 µM), all of which were more effective than thiourea (IC50 = 21.5 ± 0.01 µM). nih.gov These findings highlight that the acrylic acid scaffold is a promising template for the development of new anti-ulcer agents targeting urease. nih.gov

Table 1: Urease Inhibitory Activity of Acrylic Acid Derivatives

| Compound | Source | IC50 (µM) |

|---|---|---|

| Compound 1 | Achillea mellifolium | 16.87 ± 0.02 |

| Compound 2 | Achillea mellifolium | 13.71 ± 0.07 |

| Compound 3 | Achillea mellifolium | 10.46 ± 0.03 |

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibiting these enzymes can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial hyperglycemia. tandfonline.com This mechanism is a validated therapeutic approach for managing type 2 diabetes. mdpi.com

The cinnamic acid scaffold, a core structure of many acrylic acid derivatives, has been extensively studied for its α-glucosidase inhibitory potential. Research indicates that substitutions on the phenyl ring of cinnamic acid significantly influence inhibitory activity. researchgate.netmdpi.com For instance, one study of 11 cinnamic acid derivatives found that caffeic acid, ferulic acid, and isoferulic acid were potent inhibitors of intestinal maltase. tandfonline.comnih.gov Another study synthesized twenty novel cinnamic acid magnolol derivatives, all of which showed good to moderate α-glucosidase inhibitory activities, with some compounds having IC50 values significantly lower than the standard drug, acarbose. nih.gov For example, compound 6j from this series showed an IC50 value of 5.11 ± 1.46 µM against α-glucosidase, far more potent than acarbose (IC50: 255.44 ± 1.89 μM). nih.gov

However, the inhibitory effect can be enzyme-source dependent. It has been noted that a p-methoxy group on the cinnamic acid structure results in high potency against yeast α-glucosidase, but leads to inactivity against mammalian intestinal α-glucosidase. tandfonline.commdpi.com Conversely, acrylic acid derivatives isolated from Achillea mellifolium showed only moderate to low inhibition against α-glucosidase from Saccharomyces cerevisiae, with IC50 values higher than that of acarbose. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Compound 6j (cinnamic acid magnolol derivative) | 5.11 ± 1.46 | Not Specified | nih.gov |

| Compound 2 (cinnamic acid derivative) | 39.91 ± 0.62 | Not Specified | researchgate.net |

| Caffeic Acid | 740 ± 10 | Rat Intestinal Maltase | nih.gov |

| Ferulic Acid | 790 ± 40 | Rat Intestinal Maltase | nih.gov |

| Isoferulic Acid | 760 ± 30 | Rat Intestinal Maltase | nih.gov |

Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. mdpi.comresearchgate.net The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Developing dual inhibitors that target both COX and LOX pathways could offer a broader spectrum of anti-inflammatory activity while potentially mitigating the side effects associated with inhibiting only the COX pathway. researchgate.netnih.gov

Acrylic acid derivatives have been designed and synthesized as potential dual LOX/COX inhibitors. nih.gov In one study, a series of acrylic acid derivatives bearing different substituents were tested. While some compounds showed moderate COX-1 inhibitory activity, others displayed notable inhibition of soybean lipoxygenase (LOX), with compound 4I having an IC50 of 100 μM. nih.gov

Further research into structurally related scaffolds has yielded more potent inhibitors. A series of (E)-3-(4-methanesulfonylphenyl)acrylic acids were evaluated as dual COX-2 and 5-LOX inhibitors. nih.gov Within this series, a compound featuring a 4-(4-isopropyloxyphenyl)phenyl moiety at the C-2 position of the acrylic acid (11a ) was identified as a particularly potent and selective COX-2 inhibitor, with an IC50 value of approximately 0.32 µM and a high selectivity index (>316), comparable to the reference drug rofecoxib. nih.gov Other analogues in the same study showed potent 5-LOX and 15-LOX inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov These findings indicate that the acrylic acid moiety is a suitable scaffold for designing novel dual inhibitors of COX and LOX isozymes. nih.gov

Table 3: COX and LOX Inhibitory Activity of Selected Acrylic Acid Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 4I (Acrylic acid derivative) | Soybean LOX | IC50 = 100 µM | nih.gov |

| 1I (Acrylic acid derivative) | COX-1 | 75% inhibition at 100 µM | nih.gov |

| 11a ((E)-2-(4-(4-isopropoxyphenyl)phenyl)-3-(4-(methylsulfonyl)phenyl)acrylic acid) | COX-2 | IC50 ≈ 0.32 µM | nih.gov |

| 9d ((E)-2-(4-hydroxyphenyl)-3-(4-(methylsulfonyl)phenyl)acrylic acid) | 5-LOX | IC50 = 0.56 µM | nih.gov |

| 9g ((E)-2-(4-acetamidophenyl)-3-(4-(methylsulfonyl)phenyl)acrylic acid) | 5-LOX | IC50 = 0.11 µM | nih.gov |

Protein kinases are essential enzymes that regulate a vast array of cellular signaling networks, and their dysregulation is often implicated in diseases like cancer and autoimmune disorders. nih.gov As such, they are major targets for therapeutic intervention. The cinnamic acid scaffold has served as inspiration for the design of numerous synthetic inhibitors targeting oncogenic protein kinases. nih.govscispace.com

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in innate immunity. mdpi.comnih.gov Inhibition of IRAK4 is being explored for the treatment of various inflammatory and autoimmune diseases. mdpi.com Recent research has highlighted the importance of IRAK4's scaffolding function, in addition to its kinase activity, in pathway signaling. nih.govkymeratx.com Degrading the IRAK4 protein entirely, rather than just inhibiting its kinase domain, has been shown to be more effective at blocking downstream signaling. kymeratx.com

Bruton's tyrosine kinase (BTK) is another crucial signaling protein, particularly in B-cell development and activation. nih.gov Covalent inhibitors of BTK, such as ibrutinib, have shown significant clinical efficacy in treating B-cell malignancies. nih.gov

While direct inhibitory data for this compound against IRAK4 or BTK is not prominently available in the reviewed literature, the broader class of cinnamic acid derivatives is recognized for its potential in kinase inhibition. nih.govresearchgate.net The structural features of these compounds provide a versatile backbone for chemical modifications to achieve selectivity and potency against specific kinase targets. nih.gov

The bacterial fatty acid biosynthesis (FAS-II) pathway is essential for building bacterial cell membranes, making it an attractive target for the development of novel antibacterial agents. nih.govpatsnap.com One of the key enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final reduction step in the fatty acid elongation cycle. patsnap.comresearchgate.net The inhibition of FabI disrupts the entire pathway, leading to bacterial cell death. patsnap.com

The clinical relevance of targeting FabI is well-established, with drugs like isoniazid (targeting the M. tuberculosis homologue, InhA) and the antiseptic triclosan acting through this mechanism. nih.govcore.ac.uk Research has led to the development of various classes of FabI inhibitors, including diazaborines and diphenyl ethers, with some compounds showing potent activity against drug-resistant bacterial strains. nih.gov

Although FabI is a validated and promising antibacterial target, current literature does not extensively link the this compound scaffold or its close cinnamic acid analogues to significant FabI inhibitory activity. The field of FabI inhibitors is dominated by other distinct chemical scaffolds. nih.govnih.gov

Modulation of Nuclear Receptors by Acrylic Acid Analogues

Nuclear receptors are a large family of ligand-activated transcription factors that regulate a multitude of physiological processes, including development, metabolism, and homeostasis. researchgate.net They are activated by a range of ligands, such as hormones, vitamins, and fatty acids, which bind to a specific ligand-binding domain (LBD). elifesciences.org This binding event induces a conformational change in the receptor, modulating its interaction with coregulator proteins and ultimately controlling the expression of target genes. nih.gov

The ability to pharmacologically modulate these receptors with synthetic ligands makes them major drug targets. elifesciences.org Ligands can act as agonists (activators), antagonists (which block agonist binding), or inverse agonists (which actively repress basal receptor activity). nih.gov The development of selective nuclear receptor modulators (SNRMs), which can elicit tissue- or gene-specific effects, is a particularly promising area of pharmacology. researchgate.net

There is structural evidence that fatty acid analogues can bind to the ligand-binding pocket of various nuclear receptors, including peroxisome proliferator-activated receptor gamma (PPARγ). elifesciences.orgtue.nl Given the structural characteristics of this compound, which includes a lipophilic isopropoxy group and a carboxylic acid function, it shares features with endogenous fatty acid ligands. This suggests a potential, though not yet extensively investigated, for this and related acrylic acid analogues to interact with and modulate the activity of certain nuclear receptors. However, specific studies detailing the interaction of this particular compound with members of the nuclear receptor superfamily are not widely available in the current literature.

Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

There is no available research detailing the interactions of this compound with the Farnesoid X Receptor (FXR) or the family of Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ). Data regarding its potential as an agonist, antagonist, or modulator of these nuclear receptors, which are critical in metabolism and inflammation, could not be located. One study noted that a different and more complex acrylic acid derivative, (E)-3-[1-(4-tert-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid, was derived from a compound with dual FXR/PPAR agonism, but this provides no direct information on the subject compound nih.gov.

Selective Estrogen Receptor Down-Regulation and Ligand Binding Domains

While the acrylic acid functional group is a key feature in some orally available Selective Estrogen Receptor Down-regulators (SERDs), no studies have been published that specifically evaluate this compound for this activity researchgate.net. Research on other complex molecules, such as certain coumarin derivatives, has explored their potential as SERDs, but these findings cannot be directly extrapolated to this compound nih.govresearchgate.net. Therefore, there is no information on its ability to induce estrogen receptor degradation or its binding characteristics within the estrogen receptor ligand-binding domain.

Exploration of Diverse Biological Activities in Preclinical Models

Anti-inflammatory Mechanisms Beyond Eicosanoid Pathways

No studies were found that investigate the anti-inflammatory mechanisms of this compound, particularly those independent of the eicosanoid pathways (i.e., not involving direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes).

Neurobiological and Cognition-Enhancing Potentials of Analogues

The scientific literature lacks any reports on the evaluation of this compound or its structural analogues for neurobiological or cognition-enhancing effects.

Hepatoprotective Efficacy in In Vitro and In Vivo Systems

There is no available data from either in vitro cell-based assays or in vivo animal models to support or refute any hepatoprotective efficacy for this compound.

Interaction with Protein Targets and Associated Biochemical Pathways

Investigation of Specific Receptor Binding Profiles

Preclinical investigations into the receptor binding profiles of this compound and its structural analogues have focused on enzymes involved in the inflammatory cascade, particularly cyclooxygenases (COX) and lipoxygenases (LOX). While specific binding data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds provide significant insights into its potential protein targets.

A key study evaluated a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids for their ability to inhibit COX and LOX enzymes. Within this series, analogues featuring various substituents on the C-2 phenyl ring were synthesized and tested. One particularly relevant analogue possessed a 4-(4-isopropyloxyphenyl)phenyl moiety at the C-2 position. This compound demonstrated potent inhibitory activity against COX-2, with a half-maximal inhibitory concentration (IC50) of approximately 0.32 µM. labshake.com This finding suggests that the 4-isopropoxyphenyl group is a favorable structural feature for binding to the active site of COX-2. The selectivity index for this analogue was greater than 316, indicating a high degree of selectivity for COX-2 over the COX-1 isoform. labshake.com This is a critical characteristic, as selective COX-2 inhibition is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The structure-activity data from this research indicates that the acrylic acid moiety serves as a suitable scaffold for designing dual inhibitors of COX and LOX isozymes. labshake.com Further research is warranted to determine the precise binding affinity and selectivity profile of this compound itself for these and other potential protein targets.

Mechanisms of Protein-Ligand Interactions

The mechanisms governing the interaction of this compound with its protein targets are believed to be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions, characteristic of many small molecule inhibitors. The acrylic acid functional group is a key pharmacophore that can participate in crucial binding events.

The carboxylate group of the acrylic acid moiety is likely to form strong ionic interactions or hydrogen bonds with positively charged or polar amino acid residues within the active site of target enzymes like COX-2. For instance, in the active site of COX enzymes, the carboxylate group of non-steroidal anti-inflammatory drugs (NSAIDs) typically interacts with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2). This interaction is often critical for the proper orientation and anchoring of the inhibitor within the enzyme's catalytic domain.

Furthermore, the aromatic rings and the isopropoxy group of this compound provide lipophilic character to the molecule, facilitating hydrophobic interactions with nonpolar pockets within the protein's binding site. In COX-2, for example, the active site contains a large hydrophobic side pocket, which is not present in COX-1. The isopropoxyphenyl group of the compound may favorably occupy this pocket, contributing to both the potency and selectivity of inhibition.

Studies on other cinnamic acid derivatives have provided further insights into potential binding mechanisms. For example, investigations into the inhibition of xanthine oxidase by 4-nitrocinnamic acid revealed that hydrogen bonds and van der Waals forces were the primary drivers of the interaction. Molecular docking simulations in that study indicated that the inhibitor binds outside the catalytic center through the formation of multiple hydrogen bonds. This suggests that cinnamic acid derivatives can bind to allosteric sites in addition to the active site, potentially modulating enzyme function in a non-competitive manner.

The acrylic acid moiety itself has been shown to interact with specific amino acid residues on proteins. Research has demonstrated that acrylic acid can form covalent adducts with lysine (B10760008) and histidine side chains via a Michael addition reaction. While this type of covalent interaction may not be the primary mechanism for reversible inhibitors, it highlights the reactivity of the α,β-unsaturated carbonyl system and its potential to form strong interactions with nucleophilic residues in a protein's binding site.

Ionic and Hydrogen Bonding: Primarily through the carboxylate group of the acrylic acid moiety.

Hydrophobic Interactions: Involving the isopropoxyphenyl ring system.

Structure Activity Relationship Sar and Computational Studies of 2e 3 4 Isopropoxyphenyl Acrylic Acid Derivatives

Elucidation of Key Pharmacophoric Features for Target Interactions

The molecular architecture of (2E)-3-(4-isopropoxyphenyl)acrylic acid provides a foundation with distinct regions that can be modified to modulate biological activity. The key pharmacophoric features—the essential structural elements responsible for a drug's biological activity—of this scaffold include the isopropoxyphenyl group, the acrylic acid moiety, and the rigid (2E)-alkene linker.

The Acrylic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, and it can also engage in ionic interactions with positively charged residues like arginine or lysine (B10760008) at physiological pH. This feature is often crucial for anchoring the ligand within the active site of a target enzyme or receptor.

The (2E)-Alkene Linker: The trans-configuration of the double bond ensures a planar and more extended conformation of the molecule. This rigidity helps to pre-organize the pharmacophoric groups in a specific spatial orientation, which can reduce the entropic penalty upon binding to a target and lead to higher affinity.

Structure-activity relationship (SAR) studies on analogous acrylic acid derivatives have shown that modifications to these core features significantly impact activity. For instance, altering the substituents on the phenyl ring can fine-tune electronic properties and steric bulk, leading to improved interactions with specific targets.

Table 1: Key Pharmacophoric Features and Potential Interactions

| Pharmacophoric Feature | Structural Component | Potential Biological Interactions |

|---|---|---|

| Aromatic System | 4-Isopropoxyphenyl Ring | π-π Stacking, Hydrophobic Interactions, Cation-π Interactions |

| Hydrophobic Group | Isopropoxy Moiety | Van der Waals Forces, Hydrophobic Interactions |

| H-Bond Acceptor/Donor | Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions |

| Rigid Linker | (2E)-Alkene | Defines spatial orientation, contributes to conformational rigidity |

Stereochemical Influence on Biological Activity and Conformation

Stereochemistry is a critical determinant of a molecule's biological activity, as it dictates the three-dimensional arrangement of atoms and thus its ability to interact with chiral biological macromolecules like proteins and nucleic acids. nih.govmalariaworld.org For this compound, the designation "(2E)" specifies the stereochemistry about the carbon-carbon double bond, indicating a trans configuration where the main substituent groups are on opposite sides of the double bond.

This trans geometry results in a more linear and planar molecular shape compared to the corresponding cis or (2Z)-isomer. This planarity is often essential for effective binding, as it can facilitate optimal alignment within a flat binding region of a receptor or enzyme active site. The defined geometry minimizes steric clashes and maximizes favorable interactions.

While the parent compound itself is achiral, introducing chiral centers into its derivatives can have a profound impact on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. This difference in activity arises because the enantiomers will interact differently with the chiral environment of the target protein. nih.gov In some cases, stereochemistry can also affect drug transport and metabolism, leading to stereospecific uptake or clearance. nih.govmalariaworld.org Therefore, controlling the stereochemistry is a crucial aspect of designing derivatives of the this compound scaffold.

Rational Design Principles for Optimized Acrylic Acid-Based Scaffolds

Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on a thorough understanding of their biological targets. For the acrylic acid scaffold, several design principles can be applied:

Scaffold Hopping and Bioisosteric Replacement: The core acrylic acid structure can be modified by replacing parts of the molecule with other chemical groups that retain similar biological activity. For example, the carboxylic acid could be replaced with bioisosteres like a tetrazole or hydroxamic acid to alter acidity, membrane permeability, and metabolic stability while potentially maintaining key binding interactions.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful strategy. By analyzing the co-crystal structure of a ligand bound to its target, medicinal chemists can identify opportunities to introduce new functional groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thereby increasing binding affinity. nih.gov

Privileged Scaffolds: The acrylic acid moiety is part of a larger family of α,β-unsaturated carbonyl compounds that are considered "privileged structures" in medicinal chemistry, as they can be decorated with various substituents to interact with a wide range of biological targets. Optimization often involves creating a library of derivatives by varying the substituents on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) or by converting the carboxylic acid to various esters or amides to probe the SAR. nih.gov This approach helps in identifying derivatives with enhanced activity and better drug-like properties.

Advanced Computational Methodologies in Drug Discovery Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large numbers of molecules and providing deep insights into molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). researchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and scoring them based on how well they fit energetically. nih.gov

For derivatives of this compound, docking studies can:

Identify the most likely binding pose within the target's active site.

Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Screen virtual libraries of potential derivatives to prioritize which compounds to synthesize and test, saving time and resources.

Provide a structural basis to explain observed SAR data.

The accuracy of docking predictions relies heavily on the quality of the protein's crystal structure and the scoring function used to estimate binding affinity. nih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. rsc.org

Key applications of MD simulations in studying acrylic acid derivatives include:

Assessing Binding Stability: By running simulations of the docked ligand-protein complex, researchers can assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand over time is often monitored to see if it remains stably bound in the active site. dovepress.com

Conformational Sampling: MD allows the ligand and protein to be flexible, enabling them to explore different conformations. This is crucial for understanding how the molecules adapt to each other upon binding and for identifying alternative binding modes that might not be found through rigid docking.

Calculating Binding Free Energy: Advanced MD-based methods can provide more accurate estimations of binding free energy, which correlates with binding affinity, offering a more rigorous prediction of a compound's potency.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net

The development of a QSAR model typically involves these steps:

Data Set Preparation: A series of this compound derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume) descriptors that quantify various physicochemical properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. frontiersin.orgresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds.

A validated QSAR model can be invaluable for predicting the potency of novel derivatives before their synthesis, thereby guiding the design of more effective compounds. researchgate.net

Table 2: Summary of Computational Methodologies

| Methodology | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Binding pose, scoring function value, key interactions (H-bonds, etc.) |

| Molecular Dynamics (MD) | Assess stability and conformational dynamics | RMSD, RMSF, protein-ligand interaction timeline, binding free energy |

| QSAR | Predict biological activity from structure | A mathematical model, predicted activity values, key molecular descriptors |

Free Energy Calculations of Ligand-Protein Complexes

A fundamental goal in rational drug design is the accurate prediction of the binding affinity between a ligand, such as a derivative of this compound, and its protein target. While molecular docking can predict the binding pose, free energy calculations offer a more quantitative estimate of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki). These calculations provide deeper insights into the structural and energetic determinants of molecular recognition.

Several methods are employed to calculate the binding free energy, ranging from less computationally expensive endpoint methods to more rigorous alchemical free energy simulations.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular endpoint methods used to estimate binding free energy from a set of molecular dynamics (MD) simulation snapshots. The binding free energy is calculated as the difference between the energy of the complex and the energies of the receptor and ligand in their unbound states. This approach was used to evaluate the binding affinity of selected cinnamic acid derivatives to the Matrix Metalloproteinase-9 (MMP-9) active site, where top-ranked compounds showed considerable binding affinity with ΔG values below -10 kcal/mol. nih.gov

Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for accuracy. These techniques compute the free energy difference between two states by "alchemically" transforming one molecule into another in a non-physical, reversible process. For instance, FEP could be used to calculate the change in binding affinity when a hydroxyl group on a cinnamic acid derivative is replaced by a methoxy (B1213986) group. These calculations are computationally intensive but can yield predictions with an accuracy often within 1 kcal/mol of experimental values.

In the context of this compound derivatives, these calculations are vital for lead optimization. By calculating the relative binding free energies of a series of analogs, researchers can predict which modifications to the parent structure—such as altering the isopropoxy group, substituting the phenyl ring, or modifying the acrylic acid moiety—are most likely to improve binding affinity. For example, a study on cinnamic acid derivatives as potential MMP-9 inhibitors used molecular dynamics simulations to assess the stability of docked poses, a critical step preceding more intensive free energy calculations. nih.gov The stability of the top compounds, indicated by root-mean-square deviations (RMSD) below 2 Å over a 10-nanosecond simulation, provides confidence in the predicted binding mode, which is a prerequisite for accurate free energy estimation. nih.gov

Table 1: Illustrative Free Energy Calculation Data for a Hypothetical Ligand-Protein Complex This table is a representative example of data generated from free energy calculations and does not represent actual experimental results for this compound.

| Derivative | Modification | Method | Calculated ΔG (kcal/mol) | Predicted Ki (nM) |

|---|---|---|---|---|

| Parent Compound | 4-isopropoxy | MM/PBSA | -9.8 | 85 |

| Analog 1 | 4-ethoxy | FEP (relative to Parent) | +0.7 | 250 |

| Analog 2 | 4-propoxy | FEP (relative to Parent) | -0.5 | 35 |

| Analog 3 | 3-chloro, 4-isopropoxy | MM/PBSA | -10.5 | 20 |

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process significantly narrows down the candidates for experimental testing. VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of molecules known to bind to a target. It is based on the principle that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. For a series of active cinnamic acid derivatives, a common pharmacophore could be generated and used to screen databases for new compounds possessing these key features.

Similarity Searching: This approach starts with an active molecule, like this compound, and searches for molecules in a database with the highest structural similarity, often calculated using 2D fingerprints.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the protein target is known, SBVS can be employed. This approach, dominated by molecular docking, fits virtual compounds into the target's binding site.

Molecular Docking: This is the most common SBVS method. A library of compounds is computationally docked into the binding pocket of a receptor, and a scoring function is used to estimate the binding affinity of each compound. This approach has been widely applied to cinnamic acid derivatives. For instance, a computational study screened cinnamic acid derivatives against MMP-9, using docking to predict binding modes and affinities. nih.gov The results identified cynarin, chlorogenic acid, and rosmarinic acid as having a considerable binding affinity for the enzyme's catalytic domain. nih.gov Similarly, docking studies of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acid analogues were performed to investigate their potential as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net

A combined, or hybrid, approach is often the most powerful. For example, a study aiming to identify inhibitors for Leishmania major DHFR-TS used a combination of machine learning (a ligand-based method) and structure-based virtual screening on a library of 314 cinnamic acid derivatives. mdpi.com A consensus analysis of both approaches identified three promising hits—lithospermic acid, diarctigenin, and isolappaol A—which were subsequently validated by in vitro assays, demonstrating IC50 values between 6.1 and 10.1 μM. mdpi.com

Table 2: Representative Data from a Structure-Based Virtual Screening Campaign This table illustrates typical results from a molecular docking study and is not specific to this compound.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hit 1 (Cynarin) | -10.8 | His226, Glu227, Pro246 | Hydrogen Bond, Hydrophobic |

| Hit 2 (Rosmarinic acid) | -10.1 | His226, Ala189 | Hydrogen Bond, Pi-Alkyl |

| Hit 3 (Chlorogenic acid) | -10.5 | Glu227, Leu187, Val245 | Hydrogen Bond, Hydrophobic |

| This compound | -8.2 | Ala189, Val245 | Hydrophobic, Pi-Alkyl |

These computational strategies are instrumental in guiding the synthesis and evaluation of novel this compound derivatives, accelerating the discovery of compounds with enhanced biological activity.

Advanced Analytical and Spectroscopic Characterization of 2e 3 4 Isopropoxyphenyl Acrylic Acid

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is fundamental to the separation and quantification of (2E)-3-(4-isopropoxyphenyl)acrylic acid from complex mixtures, reaction media, or biological samples. The choice of technique depends on the analyte's properties and the analytical objectives.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient separation technique that offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially shorter run times. nih.gov The development of a robust UPLC method for this compound involves the systematic optimization of several key parameters to achieve optimal separation from impurities and related compounds.

Given the acidic nature and moderate polarity of the compound, a reverse-phase UPLC method is typically employed. The inclusion of a small amount of an organic acid, such as formic or acetic acid, in the mobile phase is often necessary to ensure good peak shape for acidic analytes by suppressing the ionization of the carboxylic acid group. nih.gov A well-developed UPLC method can be used for purity assessment, stability studies, and quantification.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic System | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start at 30% B, increase to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 1-5 µL |

| Detector | Photodiode Array (PDA) or UV-Vis Detector |

| Detection Wavelength | 295 nm (based on typical cinnamic acid chromophore) |

| Run Time | Approximately 7 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. This compound, with its carboxylic acid functional group, has a relatively high boiling point and is not sufficiently volatile for direct GC analysis. At the high temperatures required for volatilization, thermal degradation, such as decarboxylation, can occur. uva.nl

To overcome this limitation, derivatization is required to convert the non-volatile acrylic acid into a more volatile and thermally stable derivative. A common approach is esterification, for example, reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, or using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This process masks the polar carboxyl group, reduces the boiling point, and improves chromatographic performance. uva.nl

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

| GC System | Agilent GC-MS System or equivalent |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 40-500 |

Ion Suppression Techniques in Reverse Phase Chromatography

When coupling liquid chromatography with mass spectrometry (LC-MS), ion suppression is a significant matrix effect that can compromise analytical accuracy, precision, and sensitivity. chromatographyonline.comsemanticscholar.org This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal. psu.edu

For a weak acid like this compound, its ionization state is dependent on the pH of the mobile phase. In reverse-phase chromatography, operating at a pH near the compound's pKa can lead to poor peak shape and variable retention times. chromedia.org To mitigate this and improve chromatographic behavior, ion suppression chromatography is employed. This involves adjusting the mobile phase pH to be at least 1.5 to 2 units below the pKa of the acidic analyte. At this lower pH, the carboxylic acid is almost completely protonated (in its neutral form). chromedia.org This "suppressed" ionization state enhances its interaction with the non-polar stationary phase, leading to better retention, improved peak symmetry, and more reproducible results. The use of a buffered mobile phase, such as one containing formic acid or ammonium (B1175870) acetate, is crucial for maintaining a stable pH throughout the analysis. chromedia.orgresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. It provides precise information about the compound's molecular weight and elemental composition, as well as insights into its chemical structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pathways of a molecule, providing a structural fingerprint that aids in its identification. In an MS/MS experiment, the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion of this compound (nominal mass 206 Da) is selectively isolated and then fragmented by collision-induced dissociation (CID).

The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns in negative ion mode ([M-H]⁻ at m/z 205) would include the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group to yield a fragment at m/z 161. Further fragmentation could involve the isopropoxy group. In positive ion mode ([M+H]⁺ at m/z 207), fragmentation may involve the loss of the isopropoxy group or cleavage at the acrylic acid chain. This detailed fragmentation data is highly specific and can be used to confirm the compound's identity even in complex mixtures. researchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 205.08 | 161.09 | 44.0 (CO₂) | [C₁₁H₁₃O]⁻ |

| 205.08 | 163.07 | 42.0 (C₃H₆) | [C₉H₇O₃]⁻ (Loss of propene from isopropoxy group) |

| 205.08 | 119.05 | 86.0 (C₄H₆O₂) | [C₇H₇O]⁻ (Cleavage of acrylic acid side chain) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula.

The molecular formula of this compound is C₁₂H₁₄O₃. chemicalbook.comlookchem.com HRMS can distinguish this formula from other potential formulas that have the same nominal mass. For instance, the theoretical exact mass of the deprotonated molecule [C₁₂H₁₃O₃]⁻ can be calculated with high precision. Comparing this theoretical mass to the experimentally measured mass provides strong evidence for the compound's identity and elemental composition, a critical step in its definitive characterization.

Table 4: Exact Mass Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Ion Form | [M-H]⁻ (C₁₂H₁₃O₃⁻) |

| Theoretical Exact Mass | 205.0865 Da |

| Hypothetical Measured Mass | 205.0862 Da |

| Mass Error | -1.5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise chemical structure of this compound in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of every atom in the molecule can be mapped with high fidelity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the isopropoxy group, the aromatic ring, and the acrylic acid moiety. The vinylic protons on the α and β carbons of the acrylic acid chain appear as distinct doublets. The large coupling constant (J) between these two protons (~15.9 Hz) is definitive evidence for the (E)- or trans-configuration of the double bond. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropoxy group is identified by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons (including two quaternary and two protonated carbons), and the carbons of the isopropoxy substituent.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Data are representative and may vary based on solvent and experimental conditions)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Carboxylic acid (-COOH) | ~12.30 | br s | - | 1H |

| Vinylic H-β | ~7.65 | d | 15.9 | 1H |

| Aromatic (ortho to acrylic) | ~7.50 | d | 8.7 | 2H |

| Aromatic (ortho to isopropoxy) | ~6.90 | d | 8.7 | 2H |

| Vinylic H-α | ~6.30 | d | 15.9 | 1H |

| Isopropoxy (-OCH) | ~4.60 | sept | 6.0 | 1H |

| Isopropoxy (-CH₃) | ~1.35 | d | 6.0 | 6H |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Data are representative and may vary based on solvent and experimental conditions)

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~172.5 |

| Aromatic (C-O) | ~161.0 |

| Vinylic C-β | ~145.0 |

| Aromatic (C-Cαβ) | ~127.0 |

| Aromatic (CH, ortho to acrylic) | ~130.0 |

| Vinylic C-α | ~116.5 |

| Aromatic (CH, ortho to isopropoxy) | ~116.0 |

| Isopropoxy (-OCH) | ~70.0 |

| Isopropoxy (-CH₃) | ~22.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and establishing the complete bonding network. youtube.comlibretexts.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would show key cross-peaks between:

The vinylic protons H-α and H-β, confirming their three-bond coupling.

The aromatic protons ortho to the acrylic group and those ortho to the isopropoxy group (if there is any long-range coupling).

The methine proton of the isopropoxy group and the methyl protons, confirming the isopropyl fragment.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). libretexts.org This allows for the unambiguous assignment of carbon signals based on their known proton assignments. Key correlations would include H-α to C-α, H-β to C-β, and the protons of the isopropoxy group to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comnih.gov It is crucial for connecting different fragments of the molecule. Essential HMBC correlations for structural confirmation would include:

Correlation from the vinylic proton H-β to the aromatic quaternary carbon and the carbonyl carbon.

Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.

Correlation from the isopropoxy methine proton (OCH) to the oxygen-bearing aromatic carbon.

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and Analogues

A search of crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been widely reported. However, the structures of closely related cinnamic acid analogues have been determined, providing excellent models for its expected solid-state conformation. researchgate.net For instance, the crystal structure of (E)-2,3-Bis(4-methoxyphenyl)acrylic acid has been elucidated. researchgate.net

In such structures, the acrylic acid moiety is generally found to be nearly planar. A common and highly predictable structural feature is the formation of centrosymmetric dimers in the crystal lattice, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. researchgate.net The phenyl and acrylic groups are typically observed in a trans (E) configuration, consistent with NMR data.

Table 3: Representative Crystallographic Data for an Analogue, (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8690 (12) |

| b (Å) | 9.1480 (18) |

| c (Å) | 13.992 (3) |

| α (°) | 83.65 (3) |

| β (°) | 85.43 (3) |

| γ (°) | 80.92 (3) |

| Z (molecules/unit cell) | 2 |

Co-Crystallization Studies with Relevant Biological Macromolecules (if applicable)

There is limited publicly available information regarding the co-crystallization of this compound with specific biological macromolecules like proteins or enzymes. However, the broader class of cinnamic acids has been extensively studied in the context of crystal engineering, often forming co-crystals with other small organic molecules such as nicotinamide (B372718) or 4,4-dipyridyl. nih.govresearchgate.netbris.ac.uk These studies focus on creating novel solid forms with modified physicochemical properties through predictable hydrogen-bonding interactions, such as the robust carboxylic acid-pyridine heterosynthon. nih.govresearchgate.netbris.ac.uk While molecular modeling studies have explored the interaction of similar compounds with proteins, experimental co-crystal structures with macromolecules are not readily found in the literature. mdpi.com

Spectroscopic Analysis for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and effective methods for confirming the presence of key functional groups and for assessing the purity of a sample.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

A very broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption peak around 1680–1710 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated carboxylic acid.

Absorptions around 1625 cm⁻¹ and 1500-1600 cm⁻¹ are attributed to C=C stretching vibrations of the alkene and the aromatic ring, respectively.

Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1170 cm⁻¹, are indicative of the C-O stretching of the aryl ether and the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The compound is expected to be a strong chromophore due to its extended conjugated system, which includes the phenyl ring, the C=C double bond, and the carbonyl group. This conjugation allows for π → π* electronic transitions upon absorption of UV radiation. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show a strong absorption maximum (λmax). Based on similar structures like trans-cinnamic acid and its derivatives, the λmax is expected in the range of 280–310 nm. researchgate.netresearchgate.net The position and intensity of this peak are sensitive to the solvent and substitution on the aromatic ring. This technique is also useful for purity assessment, as the presence of impurities with different chromophores would lead to additional absorption bands or shifts in the λmax.

Future Research Directions and Translational Perspectives for 2e 3 4 Isopropoxyphenyl Acrylic Acid and the Acrylic Acid Class

Elucidation of Complete Metabolic Pathways and Biotransformation in Preclinical Systems

A comprehensive understanding of the metabolic fate of (2E)-3-(4-isopropoxyphenyl)acrylic acid is crucial for its development as a therapeutic agent. While specific data on this compound is limited, research on related cinnamic and acrylic acid derivatives provides a predictive framework for its biotransformation in preclinical systems.

In rodent models, the metabolism of cinnamic acid derivatives is characterized by several key reactions. These include Phase I processes like hydroxylation and Phase II conjugation reactions such as glucuronidation and sulfation. For example, studies on components of Brazilian green propolis, which is rich in cinnamic acid derivatives, revealed that these compounds undergo ester hydrolysis, hydroxylation, and subsequent conjugation before excretion. Specifically, some derivatives are metabolized into hydroxylated forms and glucuronides, while others undergo sulfation.

Similarly, acrylic acid itself is rapidly metabolized. Preclinical studies show its primary metabolic fate is oxidation to carbon dioxide via pathways related to propionic acid catabolism. A key metabolite identified in these studies is 3-hydroxypropionic acid. This suggests that the acrylic acid moiety of this compound could potentially be incorporated into endogenous propionic acid metabolism.

Table 1: Common Metabolic Reactions in Acrylic and Cinnamic Acid Derivatives

| Metabolic Phase | Reaction Type | Description | Example Precursor |

|---|---|---|---|

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Artepillin C |

| Phase I | Ester Hydrolysis | Cleavage of an ester bond to yield a carboxylic acid and an alcohol. | Baccharin |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Drupanin |

| Phase II | Sulfation | Conjugation with a sulfonate group. | p-Coumaric acid |

| - | Oxidation | Conversion of the acrylic acid backbone, potentially to CO2. | Acrylic Acid |

Development of Targeted Delivery Systems Utilizing Acrylic Acid Scaffolds (e.g., nanoplatforms, prodrugs)

The inherent chemical properties of the acrylic acid class make it an excellent candidate for the design of advanced drug delivery systems. The carboxylic acid group provides a handle for chemical modification, enabling the creation of nanoplatforms and prodrugs designed for targeted and controlled release.

Nanoplatforms: Poly(acrylic acid) (PAA) is a biocompatible, biodegradable, and non-toxic polymer that is widely explored for drug delivery. rsc.orgchemicalbook.com PAA and its derivatives can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. rsc.org For instance, iron oxide nanoparticles coated with poly(acrylic acid-co-methacrylic acid) have been developed as a delivery system for antimicrobial peptides. researchgate.net The carboxylic acid groups in the polymer backbone allow for pH-responsive behavior; in the acidic microenvironment of tumors or inflammation, the polymer can swell or change conformation, triggering the release of the encapsulated drug. rsc.orgresearchgate.net This pH sensitivity makes PAA-based nanoplatforms ideal for delivering chemotherapeutics directly to cancer cells while minimizing systemic toxicity. ingentaconnect.comscielo.br

Prodrugs: The prodrug strategy involves chemically modifying a drug to render it inactive until it reaches its target, where it is converted to the active form. rsc.orgorientjchem.org This approach can overcome issues like poor solubility or low bioavailability. rsc.org For acrylic acid derivatives, the carboxylic acid function can be esterified or linked to a promoiety, creating a labile bond that is cleaved by enzymes in the body. acs.org This strategy has been successfully employed for various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), to achieve controlled release. acs.org Future work on this compound could involve creating polymeric prodrugs where the compound is covalently attached to a polymer backbone, allowing for sustained release from an implantable device. nih.gov

Exploration of Novel Therapeutic Indications and Pharmacological Targets

The acrylic acid and cinnamic acid derivative classes exhibit a remarkably broad spectrum of pharmacological activities, suggesting significant potential for new therapeutic applications. nih.govresearchgate.netd-nb.info While the specific activities of this compound are not extensively documented, the activities of its analogs point toward promising avenues of investigation.

Anticancer Activity: Numerous acrylic and cinnamic acid derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. d-nb.infosemanticscholar.org One key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation, induces cell cycle arrest at the G2/M phase, and ultimately leads to apoptosis. semanticscholar.orgontosight.ai For example, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown significant cytotoxic effects against breast cancer cells. semanticscholar.orgpusan.ac.kr Given this precedent, this compound should be screened against a panel of cancer cell lines to explore its potential as an anticancer agent.

Anti-inflammatory and Antioxidant Activity: Many derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com Compounds structurally similar to this compound, such as those with a 4-methanesulfonylphenyl group, have been identified as potent and selective COX-2 inhibitors. mdpi.com The phenolic nature of many of these compounds also imparts significant antioxidant and radical scavenging properties. d-nb.infomdpi.com These dual activities make them attractive candidates for treating inflammatory disorders.

Antimicrobial and Other Activities: The class also includes compounds with antibacterial, antifungal, antiviral, antidiabetic, and hepatoprotective properties. nih.govresearchgate.netbeilstein-journals.org The specific substitutions on the phenyl ring and modifications to the acrylic acid moiety are critical in determining the pharmacological profile. researchgate.net Future research should involve broad pharmacological screening of this compound to identify its primary biological targets and explore its potential utility in treating infectious diseases, metabolic disorders, and beyond.

Table 2: Potential Pharmacological Activities of the Acrylic Acid Class

| Therapeutic Area | Potential Mechanism of Action | Example Target |

|---|---|---|

| Oncology | Inhibition of tubulin polymerization, cell cycle arrest | β-tubulin |

| Inflammation | Inhibition of inflammatory enzymes, radical scavenging | COX-1, COX-2, 5-LOX |

| Infectious Disease | Disruption of microbial cell membranes, enzyme inhibition | Bacterial/Fungal enzymes |

| Diabetes | Enhancement of glucose uptake, insulin (B600854) sensitivity | PTP1B, α-glucosidase |

| Neuroprotection | Antioxidant effects, modulation of signaling pathways | N/A |

Application of Chemoinformatics and Computational Biology for Accelerated Discovery

Chemoinformatics and computational biology are indispensable tools for accelerating the drug discovery process. mdpi.comneovarsity.orgresearchgate.net These in silico techniques can predict the biological activities of novel compounds, identify potential molecular targets, and optimize lead structures, thereby reducing the time and cost associated with traditional laboratory screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to correlate the chemical structure of compounds with their biological activity. nih.gov For acrylic acid derivatives, QSAR models have been developed to predict cytotoxicity against various cell lines, helping to identify the key structural and physicochemical features that govern their activity. nih.gov Such models can be used to screen virtual libraries of this compound analogs to prioritize the synthesis of compounds with the highest predicted potency. nih.govmdpi.com

Molecular Docking and Dynamics: Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and mode. scielo.brnih.gov This technique has been used to study how cinnamic and acrylic acid derivatives bind to targets like COX enzymes, lipoxygenase, and bacterial enzymes. mdpi.comnih.gov For this compound, docking studies could identify its most likely biological targets and provide insights into the molecular basis of its activity. researchgate.net Molecular dynamics simulations can further refine these models by showing how the compound-protein complex behaves over time, confirming the stability of the interaction. nih.gov

Target Identification and ADMET Prediction: Computational tools can screen a compound against databases of known biological targets to predict its pharmacological profile. scielo.br For instance, servers like Swiss Target Predictor and Target Hunter have been used to identify potential anticancer targets for cinnamic acid derivatives, including matrix metallopeptidases and protein kinases. scielo.br Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can assess the drug-likeness of a compound early in the discovery process, helping to filter out candidates with poor pharmacokinetic properties. researchgate.netscispace.com

Advancements in Sustainable and Scalable Synthesis of Acrylic Acid Derivatives

The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing acrylic acid and its derivatives. rsc.org These approaches aim to reduce reliance on petrochemical feedstocks, minimize waste, and use less hazardous reagents and solvents. d-nb.infonih.gov

Bio-based Feedstocks: A key strategy is the use of renewable biomass as a starting material. rsc.orgnih.gov Platform chemicals derived from lignocellulose, such as furfural, can be converted into acrylic acid through environmentally benign processes like photooxygenation and aerobic oxidation. d-nb.infonih.gov This route offers high yields and excellent atom efficiency with minimal waste. nih.gov Similarly, glycerol, a byproduct of biodiesel production, is being explored as a sustainable feedstock for producing acrylic acid derivatives. rsc.orgsemanticscholar.org

Biocatalysis: The use of enzymes (biocatalysts) offers a green alternative to traditional chemical synthesis. ingentaconnect.comresearchgate.net Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the synthesis of cinnamic acid from phenylalanine. nih.gov Genetically engineered microbes expressing PAL can be used to produce cinnamic acid and its derivatives through fermentation, avoiding the harsh reagents and solvents used in chemical synthesis. nih.govfrontiersin.org Ene-reductases are another class of enzymes being used for the asymmetric reduction of C=C double bonds in cinnamic acid derivatives, a key step in producing chiral molecules for fine chemicals. ingentaconnect.com

Catalytic Innovations and Process Optimization: Research is also focused on developing novel catalysts that are more efficient and eco-friendly. beilstein-journals.org For example, nickel-catalyzed processes are being developed for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, representing a promising carbon capture and utilization (CCU) strategy. researchgate.net Optimizing reaction conditions to use greener solvents like ethanol (B145695) or water, or even performing reactions under solvent-free conditions, further enhances the sustainability of these synthetic routes. beilstein-journals.org For this compound, one documented synthesis involves the reaction of methyl 4-hydroxycinnamate with 2-iodopropane (B156323) followed by hydrolysis, a method that could be optimized for scalability and sustainability by exploring alternative catalysts and solvent systems. chemicalbook.com

常见问题

Q. Q1: What are the common synthetic routes for (2E)-3-(4-isopropoxyphenyl)acrylic acid, and how can its stereochemistry be confirmed?

The synthesis typically involves a Knoevenagel condensation between 4-isopropoxybenzaldehyde and malonic acid under acidic or basic conditions. The reaction proceeds via a β-keto intermediate, with the E-isomer favored due to steric and electronic stabilization. To confirm stereochemistry:

- NMR spectroscopy : The coupling constant (J) between the α- and β-protons (typically ~16 Hz for trans configuration) distinguishes E from Z isomers.

- X-ray crystallography : Used for definitive structural confirmation, as seen in related cinnamic acid derivatives .

- HPLC/UV-Vis : Retention times and λmax values correlate with conjugation patterns in the E-isomer .

Advanced Synthesis Challenges

Q. Q2: How does the steric bulk of the 4-isopropoxy group influence synthetic yields compared to methoxy or hydroxy analogs?

The isopropoxy group introduces steric hindrance, reducing reaction rates in condensation steps. For example:

- Yield comparison : Methoxy derivatives (e.g., 4-methoxycinnamic acid) often achieve >80% yields, while isopropoxy analogs may drop to 60–70% due to slower intermediate formation .

- Mitigation strategies : Use of microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl2) can improve efficiency .

Biological Activity and Mechanism

Q. Q3: What methodologies are used to evaluate the antimicrobial potential of this compound?

- Agar diffusion assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to ciprofloxacin as a control.

- Enzyme inhibition studies : Molecular docking to assess interactions with bacterial targets (e.g., dihydrofolate reductase) .

- SAR analysis : Compare activity with fluorinated or acetylated analogs (e.g., 4-fluorophenyl derivatives show enhanced lipophilicity and membrane penetration ).

Structural and Spectroscopic Analysis

Q. Q4: How can conflicting NMR data for similar acrylic acid derivatives be resolved?

Contradictions often arise from solvent effects or impurities. Best practices include:

- Deuterated solvents : Use DMSO-d6 to resolve proton exchange issues in carboxylic acid groups.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the aromatic region (e.g., distinguishing isopropoxy methyl protons from backbone signals) .

- Reference standards : Cross-validate with commercially available analogs (e.g., 4-methoxycinnamic acid ).

Computational and Mechanistic Studies

Q. Q5: What computational approaches are suitable for predicting the reactivity of this compound in radical scavenging assays?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and bond dissociation energies (BDEs) for the acrylic acid moiety.

- Molecular dynamics (MD) : Simulate interactions with biological membranes to explain enhanced antioxidant activity compared to less lipophilic analogs .

- Experimental validation : Compare computed data with ESR spectroscopy results for radical quenching efficiency .

Data Interpretation and Contradictions

Q. Q6: How should researchers address discrepancies in reported biological activities of structurally similar acrylic acids?

- Meta-analysis : Compile datasets from PubChem and crystallographic databases to identify trends (e.g., electron-withdrawing substituents enhancing antimicrobial activity ).

- Control experiments : Verify purity via HPLC and rule out degradation products (e.g., decarboxylation under acidic conditions).